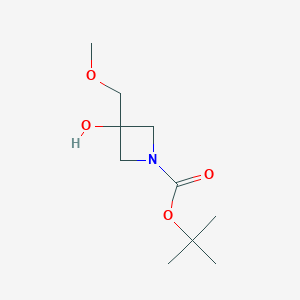

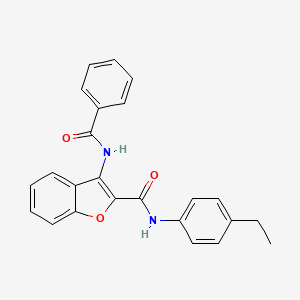

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

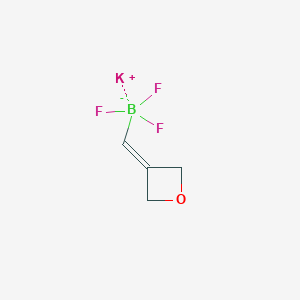

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is utilized in the synthesis of various azetidine derivatives. These derivatives have applications in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

- This compound plays a role in the asymmetric synthesis of tropane alkaloids, such as pseudococaine (Brock et al., 2012).

- It is used in the preparation of bifunctional compounds that provide entry points for novel compounds, complementing piperidine ring systems (Meyers et al., 2009).

Application in Pharmaceutical Compounds

- The compound is involved in the synthesis of protected 3-haloazetidines, which are key building blocks in medicinal chemistry for producing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

- It is also used in modifying tert-butyl esters, which leads to the creation of compounds with potential pharmaceutical applications, although these specific derivatives showed weak or no cytotoxic activity in cancer cell monolayers in vitro (Vorona et al., 2007).

Intermediate in Synthesis of Amino Alcohols and Polyamines

- This compound serves as an intermediate in the synthesis of amino alcohols and polyamines (Jähnisch, 1997).

Novel Compounds and Derivatives Creation

- This compound aids in the transformation of aziridine into morpholine derivatives, which have varied applications in synthetic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

- It is used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Asymmetric Synthesis and Kinetic Resolutions

- The compound is involved in parallel kinetic resolutions for the asymmetric synthesis of derivatives like cispentacin and transpentacin (Aye et al., 2008).

Synthesis of Pharmaceutical Intermediates

- This compound is used in the synthesis of intermediates for pharmaceutical applications (Yang, 2010).

Structural Analysis and Characterization

- The compound is synthesized and characterized using various spectroscopic methods, and its molecular structure is studied through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Base-Promoted Alkylation Studies

- It plays a role in the base-promoted α-alkylation of azetidine-2-carboxylic acid esters, leading to the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Use in Synthesis of Other Chemicals

- This compound is used in the synthesis of various chemicals, demonstrating its versatility in organic synthesis (Fox & Ley, 2003).

Diagnostic and Pharmacokinetic Studies

- The compound's derivatives are used in capillary gas-chromatographic profiling methods for diagnostic and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Photooxidation and Bipyrrolic Products Synthesis

- Derivatives of this compound are involved in dye-sensitized photooxidation leading to bipyrrolic products (Wasserman, Power, & Petersen, 1996).

Hydroformylation Studies

- The compound is used in hydroformylation studies to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Synthesis of Biotin Intermediates

- It serves as an intermediate in the synthesis of key components of Biotin, a vital water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Ring Expansion Studies

- The compound is used in ring expansion studies to produce beta-lactams and azetidines, contributing to research in organic chemistry (de Kimpe, Abbaspour Tehrani, & Fonck, 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-5-10(13,6-11)7-14-4/h13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFCNNATQWXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

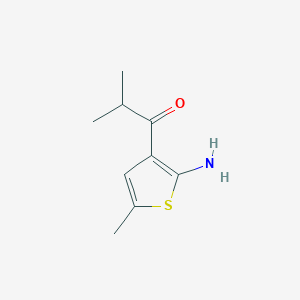

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)